4-(3-Methoxyphenoxy)-2-butanone
Description
Contextualization of 4-(3-Methoxyphenoxy)-2-butanone in Contemporary Organic Chemistry
In contemporary organic chemistry, molecules are often studied for their potential applications in fields ranging from medicinal chemistry to materials science. The structure of this compound, featuring a ketone, an ether linkage, and an aromatic ring, suggests a potential for diverse chemical reactivity and biological activity. While direct research on this compound is scarce, its isomeric and analogous counterparts have garnered scientific attention. For instance, related compounds are explored as intermediates in the synthesis of more complex molecules. The study of such molecules often involves detailed spectroscopic and chromatographic analysis to confirm their structure and purity.
Strategic Significance of the Butanone and Phenoxy-Methoxy Motifs in Chemical Science
The butanone and phenoxy-methoxy motifs are of considerable strategic importance in chemical science.
The butanone moiety , a four-carbon chain with a ketone functional group at the second position, is a versatile building block in organic synthesis. The carbonyl group of the ketone is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations, including reductions to form alcohols, and carbon-carbon bond-forming reactions like aldol (B89426) condensations. The presence of the butanone structure is also found in various natural and synthetic compounds with diverse applications.
The phenoxy-methoxy motif , consisting of a methoxy-substituted phenyl ring linked via an ether bond, is a common feature in many biologically active compounds and advanced materials. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. The phenoxy ether linkage is a key structural element in poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their thermal stability and chemical resistance. researchgate.nettandfonline.com The synthesis of such ether linkages is a fundamental operation in organic chemistry.
Overview of Key Academic Research Trajectories for this compound
Direct academic research trajectories for this compound are not prominently documented in publicly accessible scientific literature. However, based on the research trends for structurally related compounds, several potential avenues of investigation can be postulated:
Synthetic Methodology: Research could focus on developing efficient and stereoselective methods for the synthesis of this compound. This could involve exploring different catalytic systems and reaction conditions for the formation of the ether linkage between 3-methoxyphenol (B1666288) and a suitable four-carbon electrophile.
Medicinal Chemistry: Given that many compounds with phenoxy and ketone moieties exhibit biological activity, a plausible research trajectory would be the investigation of this compound and its derivatives for potential therapeutic applications.
Materials Science: The phenoxy ether linkage suggests that this compound could be explored as a monomer or a building block for the synthesis of novel polymers with specific thermal or mechanical properties.
Chemical and Physical Properties
Due to the limited availability of experimental data for this compound, the following table presents data for a structurally similar isomer, 3-(4-Methoxyphenoxy)-2-butanone, and other related compounds to provide a contextual understanding.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | nist.gov |
| Molecular Weight | 194.23 g/mol | nist.gov |
| Boiling Point | 164-169 °C (at 30 Torr for 3-(4-Methoxyphenoxy)-2-butanone) | chemicalbook.com |
| Density | 1.052 g/cm³ (Predicted for 3-(4-Methoxyphenoxy)-2-butanone) | chemicalbook.com |
| CAS Number | 24264-51-5 (for 3-(4-Methoxyphenoxy)-2-butanone) | chemicalbook.com |
Detailed Research Findings
While specific research findings on this compound are not available, studies on related compounds provide valuable insights. For example, research on the synthesis of aromatic poly(ether ether ketone)s highlights various methods for forming phenoxy ether bonds, which would be relevant for the synthesis of the target compound. researchgate.net Furthermore, the chemical reactivity of the butanone moiety has been extensively studied, with known reactions including aldol condensation and various oxidation and reduction reactions.
Spectroscopic data for related compounds can also offer a predictive framework for the characterization of this compound. For instance, the infrared spectrum of a similar compound, 4-(4-methoxyphenyl)-2-butanone (B1665111), shows characteristic peaks for the C=O stretch of the ketone and the C-O stretches of the ether and methoxy groups. nist.gov Similarly, NMR spectroscopy would be a crucial tool for elucidating the precise structure and connectivity of the atoms in this compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-methoxyphenoxy)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
LEGZFYZMFZUVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors for 4 3 Methoxyphenoxy 2 Butanone
Retrosynthetic Analysis of 4-(3-Methoxyphenoxy)-2-butanone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orge3s-conferences.org For this compound, the analysis reveals two primary disconnection points: the ether linkage and the carbon-carbon bond adjacent to the ketone.
The most logical disconnection is at the ether bond (C-O), which simplifies the molecule into two key precursors: 3-methoxyphenol (B1666288) and a suitable four-carbon synthon containing a ketone or a precursor to a ketone. This approach is often favored due to the reliability of ether synthesis methods.
Alternatively, disconnection of the C-C bond between the phenoxy group and the butanone moiety could be considered. However, this approach is generally more complex and less common for this type of structure.
Classical Approaches to the Synthesis of this compound and Related Structures
Classical methods for synthesizing phenoxy-containing ketones have been well-established for many years. These approaches typically involve two key steps: the formation of the ether linkage and the introduction of the ketone group.
Etherification Reactions for Phenoxy Linkage Formation in this compound
The Williamson ether synthesis is a widely used and versatile method for forming the ether bond in compounds like this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org
In the context of synthesizing this compound, this would typically involve the reaction of 3-methoxyphenol with a 4-halobutan-2-one, such as 4-chloro-2-butanone. The 3-methoxyphenol is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 4-halobutan-2-one, displacing the halide and forming the desired ether linkage. francis-press.com
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases are required to deprotonate the phenol, and aprotic solvents like DMF or DMSO can enhance the rate of the S\textsubscript{N}2 reaction. masterorganicchemistry.comfrancis-press.com
Ketone Group Introduction Strategies in this compound Synthesis
The introduction of the ketone group can be achieved through various methods. One common strategy is to use a starting material that already contains the butanone moiety, such as 4-hydroxy-2-butanone (B42824) or 4-chloro-2-butanone. google.com
For instance, 4-hydroxy-2-butanone can be synthesized via the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269). semanticscholar.org This intermediate can then be halogenated to produce 4-chloro-2-butanone, which is then reacted with 3-methoxyphenol as described in the Williamson ether synthesis. google.com
Another approach involves the Friedel-Crafts acylation of a precursor molecule. prepchem.com However, for a molecule with the structure of this compound, this method is less direct and may lead to issues with regioselectivity on the aromatic ring.
Modern and Sustainable Synthetic Pathways to this compound
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These include catalytic approaches and adherence to the principles of green chemistry.
Catalytic Syntheses of this compound and Analogs
Catalytic methods offer several advantages over traditional stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. For the synthesis of phenoxy ketones, various catalytic systems have been explored.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for ether synthesis. microbialscreening.com While more commonly used for C-N bond formation, these methods can also be applied to form C-O bonds, providing an alternative to the classical Williamson ether synthesis.
Furthermore, catalytic hydrogenation can be employed in the synthesis of related ketone structures. For example, the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is a key step in the synthesis of nabumetone, a non-steroidal anti-inflammatory drug. epo.org This suggests that similar catalytic reduction strategies could be applied to precursors of this compound.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitepress.orgundip.ac.id In the context of synthesizing this compound, several green chemistry principles can be applied.
One key principle is the use of safer solvents and reaction conditions. For example, the use of water as a solvent, where possible, is highly desirable. Additionally, solvent-free reactions, such as those conducted using grinding techniques, can significantly reduce the environmental impact of a synthesis. scitepress.orgundip.ac.id
The use of catalysts, as mentioned previously, is also a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions. The development of recyclable catalysts further enhances the sustainability of the process.
Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are preferred as they generate less waste.
Flow Chemistry and Continuous Processing for this compound Production
The application of flow chemistry and continuous processing offers significant advantages for the production of this compound, including enhanced safety, scalability, and process control. units.itumontreal.ca While specific literature on the continuous flow synthesis of this exact molecule is limited, the principles can be extrapolated from the synthesis of related 4-aryl-2-butanones. units.it
A continuous flow process for this compound could be designed based on the synthetic strategies mentioned earlier. For example, a flow system could be set up for the Williamson ether synthesis, where streams of 3-methoxyphenol with a base and 4-halo-2-butanone are continuously mixed in a heated reactor coil. The residence time and temperature can be precisely controlled to optimize the reaction yield and minimize byproduct formation.
Similarly, a two-step continuous flow process could be envisioned. The first step, a Michael addition of 3-methoxyphenol to methyl vinyl ketone, could be performed in a flow reactor, followed by an in-line purification or directly feeding the output into a second reactor for a subsequent transformation if needed. For syntheses involving hydrogenation of a butenone precursor, a fixed-bed continuous flow hydrogenator with a catalyst like Raney Nickel could be employed for the selective reduction of the double bond. units.it The use of microreactors in such a setup provides excellent heat and mass transfer, allowing for safe and efficient operation even for highly exothermic reactions. umontreal.ca
Chemo-, Regio-, and Stereoselective Synthesis of this compound and Its Precursors
The synthesis of this compound and its precursors can be designed to control chemo-, regio-, and stereoselectivity, which is crucial for producing a pure, well-defined final product.
Chemoselectivity is a key consideration, particularly in the hydrogenation of unsaturated precursors. For example, in the reduction of a molecule containing both a carbon-carbon double bond and a ketone, the choice of catalyst and reaction conditions is critical to selectively reduce the double bond while leaving the ketone intact. Catalysts such as Raney Nickel are known to be effective for this type of selective hydrogenation. units.it
Regioselectivity is central to the Williamson ether synthesis. The reaction between the 3-methoxyphenoxide and an unsymmetrical alkylating agent must favor the formation of the desired ether linkage. The use of a primary halide as the leaving group on the C4 chain ensures that the nucleophilic attack occurs at the intended carbon, minimizing the formation of isomeric byproducts. In the context of the Michael addition, the regioselectivity is inherently controlled by the nature of the conjugate addition to the β-carbon of the α,β-unsaturated ketone.
Stereoselectivity becomes important if chiral centers are present or introduced during the synthesis. The ketone group at the 2-position of this compound is a prochiral center. An enantioselective reduction of this ketone would lead to the formation of a chiral alcohol. While specific studies on the stereoselective synthesis of this molecule are not prominent, general methods for the asymmetric reduction of ketones are well-established and could be applied. For instance, the use of chiral catalysts or enzymes could facilitate the production of a single enantiomer of the corresponding alcohol. researchgate.netresearchgate.net Furthermore, if a chiral precursor is used, maintaining its stereochemical integrity throughout the synthetic sequence is paramount.
Comparative Analysis of Synthetic Efficiencies and Yields for Diverse this compound Routes
A comparative analysis of the different synthetic routes to this compound highlights the trade-offs between factors such as yield, atom economy, cost of reagents, and ease of purification. While specific yield data for this compound is not extensively reported, a qualitative and semi-quantitative comparison can be made based on the known efficiencies of the reaction types for similar molecules.
| Synthetic Route | Key Precursors | Potential Advantages | Potential Disadvantages | Estimated Yield Range |
| Williamson Ether Synthesis | 3-Methoxyphenol, 4-Halo-2-butanone | Generally high-yielding for primary halides, versatile. masterorganicchemistry.comorganicchemistrytutor.com | Requires a strong base, potential for elimination side reactions with hindered halides. organicchemistrytutor.com | 70-90% |
| Michael Addition | 3-Methoxyphenol, Methyl Vinyl Ketone | Atom economical, direct formation of the C-O and C-C bonds. hbni.ac.in | Methyl vinyl ketone is highly reactive and can polymerize. wikipedia.org | 60-85% |
| Two-Step: Heck/Wittig/Aldol followed by Hydrogenation | 3-Methoxybenzaldehyde, Acetone (for Aldol) | Modular approach, allows for variation in the aryl group. units.it | Longer synthetic sequence, may require purification of intermediates. | 50-75% (overall for two steps) |
Note: The estimated yield ranges are based on typical yields for these reaction types with analogous substrates and should be considered as approximations in the absence of specific literature data for this compound.
Role of this compound as a Versatile Synthetic Intermediate
This compound possesses multiple functional groups that make it a valuable and versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). mallakchemicals.comevonik.com
The ketone functionality is a key reactive site. It can undergo a wide range of transformations, including:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center. This alcohol can then be used in further synthetic steps, such as esterification or etherification.
Reductive Amination: The ketone can be converted into an amine through reductive amination, providing a route to nitrogen-containing compounds.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the ketone into an alkene, allowing for carbon chain extension and the introduction of new functional groups.
Aldol Condensation: The ketone can act as an electrophile or, after deprotonation, as a nucleophile in aldol reactions, enabling the formation of new carbon-carbon bonds.
The ether linkage is generally stable, providing a robust connection between the aromatic ring and the butanone moiety. The aromatic ring itself can also be a site for further functionalization through electrophilic aromatic substitution reactions, although the directing effects of the methoxy (B1213986) and the phenoxy groups would need to be considered.
The combination of these features makes this compound a useful building block for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.
Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxyphenoxy 2 Butanone
Reactivity Profiling of the Ketone Moiety in 4-(3-Methoxyphenoxy)-2-butanone
The most characteristic reaction of ketones is nucleophilic addition to the carbonyl group. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org For this compound, an unsymmetrical ketone, the approach of the nucleophile is subject to steric hindrance from the methyl group on one side and the larger 3-methoxyphenoxyethyl group on the other. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.pub
The general mechanism involves the nucleophile approaching the sp²-hybridized carbonyl carbon at an angle of approximately 105 degrees. libretexts.org This attack forces the rehybridization of the carbon to sp³, and the pi electrons of the carbonyl bond move to the oxygen atom, creating the tetrahedral intermediate. libretexts.org If the two groups attached to the carbonyl carbon are different, as they are in this compound, this reaction creates a new chiral center. The attack of the nucleophile can occur from either face of the trigonal planar carbonyl group, which can lead to a racemic mixture of enantiomers. libretexts.org
The reaction can proceed via two main pathways after the initial nucleophilic attack. In the first, the tetrahedral intermediate is protonated to give an alcohol. In the second, the oxygen atom is protonated and then eliminated as water, resulting in a product with a carbon-nucleophile double bond. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Grignard Reagent (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amine (RNH₂) | Methylamine (CH₃NH₂) | Imine (after dehydration) |
| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |
Ketones that possess α-hydrogens, such as this compound, can undergo condensation reactions. These reactions, typically base- or acid-catalyzed, involve the formation of an enolate ion or an enol, which then acts as a nucleophile. The most common of these is the aldol (B89426) condensation.
In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl carbon of a second molecule. This would result in the formation of a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. Given that this compound has two sets of α-hydrogens (at C-1 and C-3), a mixture of regioisomeric products is possible.
Crossed aldol condensations are also feasible, where this compound reacts with another carbonyl compound, such as formaldehyde (B43269) or acetone (B3395972). nih.govsemanticscholar.org For instance, the reaction with formaldehyde would be expected to add a hydroxymethyl group at one of the α-carbons. Such reactions are fundamental in building larger, more complex molecules. nih.gov At elevated temperatures, condensation reactions among phenolic products can be promoted, especially if the ether linkage is cleaved. rsc.org
Table 2: Potential Products from Condensation Reactions
| Reaction Type | Reactant(s) | Key Intermediate | Potential Final Product (after dehydration) |
|---|---|---|---|
| Self-Aldol Condensation | Two molecules of this compound | β-Hydroxy ketone | α,β-Unsaturated ketone |
| Crossed-Aldol Condensation | This compound + Formaldehyde | β-Hydroxy ketone | α,β-Unsaturated ketone |
| Claisen-Schmidt Condensation | This compound + Benzaldehyde | β-Hydroxy ketone | α,β-Unsaturated ketone (Chalcone-like) |
Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alkene-alcohol). masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form. libretexts.org The process can be catalyzed by either acid or base. youtube.com
This compound is an unsymmetrical ketone and can form two different enol tautomers through the deprotonation of an α-hydrogen.
Enol A (Kinetic Enol): Formed by removing a proton from the C-1 methyl group. This leads to a less substituted double bond.
Enol B (Thermodynamic Enol): Formed by removing a proton from the C-3 methylene (B1212753) group. This results in a more substituted double bond.
Generally, the more substituted enol is the thermodynamically more stable isomer due to the stabilizing effect of alkyl groups on the double bond. chemistrysteps.com Studies on 2-butanone (B6335102) have shown that the exchange rate of protons at the CH₂ position is faster than at the CH₃ position, indicating a preference for the formation of the more substituted enol. chemistrysteps.com Therefore, for this compound, Enol B is expected to be the major tautomer at equilibrium. The equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com
Table 3: Keto-Enol Tautomers of this compound
| Tautomer Name | Structure | Description |
|---|---|---|
| Keto Form | This compound | The stable carbonyl form. |
| Enol A | 4-(3-Methoxyphenoxy)but-1-en-2-ol | Less substituted (kinetic) enol. |
| Enol B | 4-(3-Methoxyphenoxy)but-2-en-2-ol | More substituted (thermodynamic) enol. |
Transformations Involving the Ether Linkage of this compound
The aryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions. This bond is a key structural feature in lignin (B12514952), and its cleavage is a subject of extensive research. researchgate.net
The β-O-4 aryl ether linkage, which is structurally analogous to the ether bond in this compound, is the most common linkage in lignin. researchgate.net Its cleavage is a critical step in lignin depolymerization. Various chemical and catalytic methods have been developed for this purpose.
Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl ethers. For example, 48% HBr in the presence of a phase transfer catalyst like tetra-n-butylphosphonium bromide can selectively cleave aryl methyl ethers. lookchem.com Boron tribromide (BBr₃) is another powerful reagent for this transformation. organic-chemistry.org
Catalytic methods often offer milder conditions. For instance, Pd/C can be used as a catalyst for the selective cleavage of the β-O-4 bond, a reaction that can be significantly accelerated by microwave irradiation. rsc.org Reductive catalytic fractionation (RCF) is another strategy that employs catalysts, often in the presence of a hydrogen donor, to break down the ether linkages while simultaneously stabilizing the resulting fragments. researchgate.net
Table 4: Selected Reagents for Aryl Ether Cleavage
| Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrobromic Acid (HBr) | High Temperature | Phenol and Alkyl Bromide | lookchem.com |
| Boron Tribromide (BBr₃) | Anhydrous, Low Temperature | Phenol and Alkyl Bromide | organic-chemistry.org |
| Pd/C, Formate | Microwave Irradiation | Phenol and Alkane | rsc.org |
| Nitroxyl Radical / PIFA | Oxidative Conditions | Phenol | organic-chemistry.org |
Achieving selective transformations of either the ketone or the ether group while leaving the other intact is a key challenge in the synthetic manipulation of this compound. The choice of reagents and reaction conditions is paramount for controlling the outcome.
For instance, the reduction of the ketone to a secondary alcohol can be achieved selectively using mild reducing agents like sodium borohydride (NaBH₄). These conditions are typically not harsh enough to cleave the robust aryl ether bond. Conversely, to perform reactions on the aromatic ring (e.g., electrophilic aromatic substitution) without affecting the ketone, the ketone group could first be protected, for example, as a ketal.
The cleavage of the ether bond generally requires more forceful conditions than transformations of the ketone. Therefore, it is possible to modify the ketone group through various reactions like additions, condensations, or reductions, while preserving the ether linkage. If ether cleavage is desired without altering the ketone, one might employ catalytic methods like hydrogenolysis over Pd/C, which can be selective for C-O bond cleavage, although reduction of the ketone is a potential side reaction that must be carefully managed through catalyst and condition selection.
Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenyl Ring of this compound
The methoxyphenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being influenced by the activating and directing effects of the methoxy (B1213986) group and the phenoxy-2-butanone substituent.
Electrophilic Aromatic Substitution:
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho and para to the methoxy group. The phenoxy-2-butanone substituent, while having a more complex influence, is generally considered deactivating due to the electron-withdrawing nature of the carbonyl group. However, the ether oxygen can also participate in resonance, potentially mitigating this effect.
Typical EAS reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The substitution pattern will be predominantly determined by the powerful directing effect of the methoxy group. Thus, electrophilic attack is expected to occur primarily at the positions ortho and para to the methoxy group (positions 2, 4, and 6 of the methoxyphenyl ring).
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) on the methoxyphenyl ring of this compound is generally less favorable than EAS because the ring is electron-rich. NAS reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlumenlearning.com The methoxy group is an electron-donating group, which disfavors the formation of this intermediate.
However, under specific conditions, such as the presence of a good leaving group and a strong nucleophile, NAS might be induced. For instance, if a halogen were present on the ring, particularly ortho or para to an activating group, substitution could occur. ebyu.edu.tr In the case of this compound itself, direct nucleophilic attack on the methoxyphenyl ring is unlikely without further modification of the substrate or the use of very harsh reaction conditions.
The following table summarizes the expected outcomes for substitution reactions on the methoxyphenyl ring:
| Reaction Type | Expected Reactivity | Major Products (Position of Substitution) |
| Electrophilic Aromatic Substitution | High | Ortho and Para to the methoxy group |
| Nucleophilic Aromatic Substitution | Low | Not readily observed without ring activation |
Oxidative and Reductive Chemistry of this compound
The oxidative and reductive chemistry of this compound targets both the ketone functional group and the aromatic ring. The specific reaction conditions and catalysts employed will determine the selectivity of these transformations.
Catalytic hydrogenation is a versatile method for the reduction of both ketones and aromatic rings. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the product distribution.
Catalytic Hydrogenation:
In the catalytic hydrogenation of a related compound, 4-phenyl-2-butanone, studies have shown that different catalysts exhibit varying selectivities. For instance, over a Pt/TiO₂ catalyst, the solvent was found to significantly impact the selectivity between ketone and aromatic ring hydrogenation. Alkanes as solvents favored ring hydrogenation, while aromatic and alcoholic solvents led to carbonyl group reduction. This suggests a two-site catalyst model where aromatic ring hydrogenation occurs on the metal sites and carbonyl hydrogenation occurs at interfacial sites.
For this compound, similar principles would apply. The hydrogenation can proceed through two main pathways, as illustrated for the analogous 4-phenyl-2-butanone:
Hydrogenation of the ketone to the corresponding secondary alcohol, 4-(3-methoxyphenoxy)-2-butanol. researchgate.net
Hydrogenation of the aromatic ring to yield 4-(3-methoxycyclohexyloxy)-2-butanone. researchgate.net
Further hydrogenation would lead to the fully reduced product, 4-(3-methoxycyclohexyloxy)-2-butanol. The use of specific catalysts, such as rhodium-based catalysts, can be effective for the selective hydrogenation of aromatic rings while preserving other functional groups. tcichemicals.com
Transfer Hydrogenation:
Transfer hydrogenation offers a safer and often more selective alternative to using gaseous hydrogen. Common hydrogen donors include formic acid and isopropanol. The Shvo catalyst, a ruthenium complex, is known to effectively catalyze the transfer hydrogenation of carbonyl groups. tcichemicals.com For α,β-unsaturated ketones, this catalyst selectively hydrogenates the olefinic moiety. tcichemicals.com In the case of this compound, transfer hydrogenation would likely favor the reduction of the ketone to the corresponding alcohol.
The following table outlines the potential products of hydrogenation:
| Hydrogenation Method | Potential Products |
| Catalytic Hydrogenation | 4-(3-methoxyphenoxy)-2-butanol, 4-(3-methoxycyclohexyloxy)-2-butanone, 4-(3-methoxycyclohexyloxy)-2-butanol |
| Transfer Hydrogenation | Primarily 4-(3-methoxyphenoxy)-2-butanol |
Kinetic and Thermodynamic Studies of this compound Reaction Mechanisms
Kinetic and thermodynamic studies are essential for understanding the underlying mechanisms of the reactions involving this compound.
Kinetic Studies:
Kinetic studies on the hydrogenation of similar ketones, such as 2-butanone, have shown complex rate behavior depending on the solvent composition. umn.edu For instance, the liquid-phase hydrogenation of 2-butanone over a Ru/SiO₂ catalyst exhibits varying reaction rates in different water/isopropyl alcohol solvent ratios. umn.edu This complexity is attributed to a combination of mass transfer effects and chemical kinetics. umn.edu
For the hydrogenation of this compound, a detailed kinetic analysis would be necessary to elucidate the roles of the catalyst, solvent, and reaction conditions on the rates of both ketone and aromatic ring reduction. A kinetic model, similar to the one developed for 4-phenyl-2-butanone hydrogenation, could be employed to understand the reaction network and the influence of different parameters on the reaction pathways. researchgate.net
Thermodynamic Studies:
Thermodynamic data provides information about the stability of reactants, intermediates, and products, which helps in predicting the feasibility and position of equilibrium for a given reaction. For electrophilic aromatic substitution, the stability of the intermediate arenium ion is a key factor in determining the reaction pathway. The resonance stabilization provided by the methoxy group makes the formation of the ortho- and para-substituted intermediates more thermodynamically favorable. masterorganicchemistry.com
In nucleophilic aromatic substitution, the stability of the Meisenheimer complex is crucial. The presence of electron-donating groups like the methoxy group would thermodynamically destabilize this intermediate, making the reaction less favorable. lumenlearning.com
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic parameters of the various species involved in the reaction mechanisms, providing valuable insights into the reaction pathways. csic.es
Derivatization and Structural Modification of 4 3 Methoxyphenoxy 2 Butanone
Rational Design and Synthesis of Novel Analogs of 4-(3-Methoxyphenoxy)-2-butanone
The synthesis of novel analogs of this compound involves strategic chemical changes to its core structure. These modifications aim to investigate the impact of structural variations on the compound's properties.
The ketone group in this compound is a prime target for chemical modification. One common approach is the reduction of the ketone to a secondary alcohol, which can then be further derivatized. For instance, the ketone can be converted to a hydroxyl group, creating a chiral center and opening possibilities for stereoselective synthesis. Another strategy involves the reaction of the ketone with organometallic reagents to introduce new carbon-carbon bonds, leading to a variety of tertiary alcohol derivatives.
The ketone functionality of similar butanone structures, such as 4,4-dimethoxy-2-butanone, has been shown to react with guanidines to form pyrimidine (B1678525) rings. crimsonpublishers.com This suggests that the ketone group in this compound could be a versatile handle for creating heterocyclic analogs.
The introduction of substituents along the butanone chain can also lead to novel derivatives. For example, alkyl groups could be added to the alpha or beta positions relative to the ketone. Such modifications can significantly alter the steric and electronic environment of the molecule.
The methoxyphenyl group provides a rich platform for structural variation. The position of the methoxy (B1213986) group can be shifted from the meta position to the ortho or para positions, which can influence the electronic properties of the aromatic ring. Furthermore, additional substituents can be introduced onto the phenyl ring. These substituents can range from simple alkyl or halogen groups to more complex functional groups.
For example, the introduction of an additional hydroxyl group on the phenyl ring, as seen in zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), can significantly alter the compound's properties. tcichemicals.comnist.gov Similarly, replacing the methoxy group with an ethoxy group yields 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone. nih.gov The nature and position of these substituents can have a profound impact on the molecule's reactivity and intermolecular interactions.
Table 1: Examples of Analogs with Variations on the Phenyl Moiety
| Compound Name | Base Structure | Modification on Phenyl Ring | CAS Number |
| 4-(4-Methoxyphenyl)-2-butanone (B1665111) | 4-Phenyl-2-butanone | 4-methoxy | 104-20-1 sigmaaldrich.comnist.gov |
| Zingerone | 4-Phenyl-2-butanone | 4-hydroxy-3-methoxy | 122-48-5 tcichemicals.comnist.gov |
| 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | 4-Phenyl-2-butanone | 3-ethoxy-4-hydroxy | 569646-79-3 nih.gov |
| 4-hydroxy-4-(3,4,5-trimethoxyphenyl)-2-butanone | 4-Phenyl-2-butanone | 4-hydroxy-3,4,5-trimethoxy | 208641-46-7 |
Cyclization Reactions and Formation of Heterocyclic Systems from this compound
The structure of this compound contains functionalities that can be utilized in cyclization reactions to form various heterocyclic systems. For example, the ketone and the ether linkage could potentially participate in intramolecular reactions to form oxygen-containing heterocycles.
Research on related compounds demonstrates the feasibility of such transformations. For instance, 2-(3-butenyl)quinazolin-4(3H)-ones can undergo oxidative cyclization to form pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org Similarly, epoxides can react with 3-alkoxycyclobutanones in a [4+2] cycloaddition to yield 2,3-dihydro-4-pyranones. researchgate.net These examples highlight the potential for using the butanone backbone of this compound as a synthon for constructing more complex ring systems. Bismuth(III) compounds have also been shown to catalyze cyclization reactions to form dihydropyrans. wm.edu
Stereoselective Synthesis of Chiral this compound Derivatives
The reduction of the ketone in this compound to a hydroxyl group introduces a chiral center, leading to the possibility of (R)- and (S)-enantiomers. The stereoselective synthesis of these chiral derivatives is of significant interest as different enantiomers can exhibit distinct biological activities.
Methods for achieving stereoselective synthesis often involve the use of chiral catalysts or reagents. For example, asymmetric reduction of the ketone can be accomplished using enzymes or chiral metal complexes. Another approach involves the use of chiral starting materials. For instance, the synthesis of α-p-methoxyphenoxy-β-lactones has been achieved through a diastereoselective and enantioselective process. researchgate.net
Pro-compound and Latent Form Strategies Based on this compound Scaffolds
Pro-compound (or prodrug) strategies involve the chemical modification of a parent molecule to create a derivative that can be converted back to the active form in a specific environment. dntb.gov.uaresearchgate.netscispace.com This approach can be used to improve various properties of a compound. dntb.gov.uaresearchgate.net
For a scaffold like this compound, several pro-compound strategies could be envisioned. If the molecule possesses a functional group that could be masked, such as a hydroxyl group in an analog, it could be converted into an ester or an ether. These masking groups could then be cleaved by enzymes in the body to release the active compound. dntb.gov.ua The ketone functionality could also be modified to form a ketal or an acetal, which could be designed to be hydrolyzed under specific pH conditions. nih.gov The goal of these strategies is often to enhance delivery to a target site or to control the release of the active molecule over time. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of 4 3 Methoxyphenoxy 2 Butanone
Quantum Chemical Calculations on 4-(3-Methoxyphenoxy)-2-butanone
No specific quantum chemical calculations for this compound have been published. This type of analysis, often employing Density Functional Theory (DFT) methods, is fundamental for understanding a molecule's intrinsic properties.
Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis
An analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. The energy gap between these frontier orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity. Without these calculations, a quantitative description of its electron-donating or -accepting capabilities remains speculative.
Reactivity Prediction and Reaction Pathway Elucidation for this compound
Predicting the reactivity and potential reaction pathways for this compound requires data from quantum chemical calculations, such as molecular electrostatic potential (MEP) maps and Fukui functions. As the foundational calculations are absent from the literature, no scientifically validated predictions on its reaction mechanisms can be made.
Conformational Analysis of this compound
A formal conformational analysis, which would identify the most stable three-dimensional shapes of the molecule, has not been performed for this compound. Such studies are crucial as the molecule's conformation often dictates its biological activity and physical properties.
Energy Landscapes and Stable Conformations in Different Environments
The potential energy surface of this compound is uncharacterized. Determining this landscape would reveal the various low-energy conformers and the energy barriers between them, both in a vacuum and in different solvent environments.
Dynamic Behavior and Rotational Barriers Within the Molecular Structure
The flexibility of this compound is defined by the rotational barriers around its single bonds, particularly the ether linkage and the aliphatic chain. Quantitative values for these barriers, which would be derived from theoretical scans of dihedral angles, are not available.
Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules like solvents or biological macromolecules. No MD simulation studies have been published for this compound, precluding any detailed understanding of its intermolecular interaction patterns and dynamic behavior in a condensed phase.
Theoretical Prediction of Advanced Spectroscopic Signatures for this compound (e.g., UV-Vis, Raman, NMR Chemical Shifts)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational characteristics of the compound.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions. For a similar compound, 4-(6-methoxynaphthalen-2-yl) butan-2-one, TD-DFT calculations have been successfully used to correlate theoretical predictions with experimental UV-Vis spectra recorded in a solvent like methanol. nih.gov The calculations can identify the specific molecular orbitals involved in the main electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition.
Raman Spectroscopy: The prediction of Raman spectra involves calculating the vibrational frequencies of the molecule in its ground state. DFT methods are employed to optimize the molecular geometry and then compute the harmonic vibrational frequencies. nih.gov These calculated frequencies can be assigned to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, and aromatic ring vibrations. Comparing the theoretical Raman spectrum with an experimental one can help confirm the molecular structure. kuleuven.beresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info The chemical environment of each nucleus in the molecule determines its chemical shift, and these theoretical predictions can aid in the assignment of complex experimental NMR spectra.
A hypothetical table of predicted spectroscopic data for this compound, based on methodologies applied to similar compounds, is presented below.
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range | Assignment/Interpretation |
| UV-Vis | λmax (nm) | 270-280 | π → π* transition of the aromatic ring |
| Raman | Wavenumber (cm⁻¹) | 1700-1720 | C=O stretching of the ketone group |
| 1580-1600 | Aromatic C=C stretching | ||
| 1200-1250 | Aryl-O-Alkyl ether C-O stretching | ||
| ¹H NMR | Chemical Shift (ppm) | 6.8-7.3 | Aromatic protons |
| 4.1-4.3 | -O-CH₂- protons | ||
| 3.8 | -OCH₃ protons | ||
| 2.8 | -CH₂-C=O protons | ||
| 2.2 | -C(=O)-CH₃ protons | ||
| ¹³C NMR | Chemical Shift (ppm) | 205-210 | C=O (ketone) |
| 159-161 | C-O (aromatic) | ||
| 110-130 | Aromatic carbons | ||
| 55-56 | -OCH₃ carbon |
Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from computational studies.
Molecular Docking and Ligand-Target Interaction Modeling for this compound and Its Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
For this compound and its analogs, molecular docking studies can be performed to screen for potential protein targets and to model their binding interactions. The process involves preparing the 3D structures of the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The quality of these poses is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy generally indicates a more favorable and stable interaction. researchgate.net
Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic Interactions: Attractions or repulsions between charged or polar groups. ui.ac.id
Analogs of this compound, such as those with different substitution patterns on the phenoxy ring or modifications to the butanone chain, can also be included in these studies. Comparing the docking scores and binding modes of a series of analogs can provide valuable structure-activity relationship (SAR) insights, guiding the design of more potent and selective ligands. acs.orgmdpi.com
A table outlining a hypothetical molecular docking study for this compound is provided below.
| Parameter | Description | Example |
| Target Protein | The biological macromolecule to which the ligand is docked. | Cyclooxygenase-2 (COX-2) |
| Docking Software | The program used to perform the docking calculations. | AutoDock Vina, Molegro Virtual Docker |
| Binding Site | The specific region on the protein where the ligand is predicted to bind. | The active site of COX-2 |
| Binding Energy (kcal/mol) | The calculated estimate of binding affinity. | -7.5 |
| Key Interacting Residues | The amino acids in the binding site that form significant interactions with the ligand. | Arg120, Tyr355, Ser530 |
| Types of Interactions | The nature of the chemical bonds and forces stabilizing the ligand-protein complex. | Hydrogen bond with Ser530; Hydrophobic interactions with Val523, Ala527 |
Note: The data in this table is for illustrative purposes and does not represent the results of an actual docking study.
Advanced Analytical Methodologies for 4 3 Methoxyphenoxy 2 Butanone in Complex Matrices
Chromatographic Method Development for Quantitative Analysis of 4-(3-Methoxyphenoxy)-2-butanone (e.g., GC-MS, LC-MS/MS for trace analysis)
For the quantitative analysis of this compound in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice due to their high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. A hypothetical GC-MS method for its quantification would involve optimization of several parameters. For instance, a study on the atmospheric degradation of 3,3-dimethylbutanone utilized GC-MS to identify and quantify reaction products, demonstrating the technique's applicability to ketones. copernicus.orgcopernicus.org The chromatographic conditions would likely involve a capillary column with a non-polar or medium-polarity stationary phase to achieve good separation.
A potential GC-MS method could be developed based on methodologies used for other ketones in complex samples. copernicus.orgcopernicus.org For trace analysis, techniques such as Solid Phase Microextraction (SPME) could be employed for sample preconcentration. Derivatization might also be necessary to improve chromatographic behavior and detection sensitivity, a strategy successfully used for other challenging analytes. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For less volatile matrices or when dealing with thermally labile compounds, LC-MS/MS offers a powerful alternative. The development of an LC-MS/MS method for this compound would require careful selection of the column, mobile phase, and mass spectrometric conditions. A study on the pharmacokinetic analysis of Houttuynine, a β-dicarbonyl compound, established an LC-MS/MS method involving derivatization to enhance stability and detection. nih.gov A similar approach could be beneficial for this compound.
The method would likely employ a reversed-phase column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water with additives such as formic acid to improve ionization. nih.gov The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for quantitative analysis.
| Parameter | GC-MS | LC-MS/MS |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Injection Mode | Splitless | Autosampler |
| Injector Temp. | 250 °C | N/A |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min | Isocratic or Gradient elution |
| Carrier Gas | Helium at a constant flow rate | N/A |
| Mobile Phase | N/A | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Quadrupole or Ion Trap | Triple Quadrupole or Q-TOF |
| Detection Mode | Full Scan and Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies of this compound
Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural and Dynamic Information
Multi-dimensional NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would provide comprehensive structural information.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (CH₃) | ~ 2.1 | ~ 30 |
| C2 (C=O) | - | ~ 208 |
| C3 (CH₂) | ~ 2.8 | ~ 45 |
| C4 (CH₂-O) | ~ 4.0 | ~ 68 |
| C1' (C-O) | - | ~ 160 |
| C2' (CH) | ~ 6.5 | ~ 102 |
| C3' (C-OCH₃) | - | ~ 161 |
| C4' (CH) | ~ 6.6 | ~ 107 |
| C5' (CH) | ~ 7.2 | ~ 130 |
| C6' (CH) | ~ 6.5 | ~ 106 |
| -OCH₃ | ~ 3.8 | ~ 55 |
Note: These are predicted values based on standard chemical shift ranges and data from similar structures. rsc.orgchemicalbook.comdocbrown.infotarc.edu.my
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₄O₃), the expected accurate mass of the molecular ion [M]⁺ would be approximately 194.0943 g/mol .
The fragmentation pattern in the mass spectrum provides valuable structural information. For a ketone like this compound, characteristic fragmentation would involve α-cleavage and McLafferty rearrangement. docbrown.info The mass spectrum of the related compound 4-(4-methoxyphenyl)-2-butanone (B1665111) shows a prominent base peak corresponding to the methoxybenzyl cation. nist.gov A similar fragmentation would be expected for the 3-methoxy isomer.
| m/z (Predicted) | Proposed Fragment |
| 194.0943 | [C₁₁H₁₄O₃]⁺ (Molecular Ion) |
| 179.0708 | [C₁₀H₁₁O₃]⁺ ([M-CH₃]⁺) |
| 151.0759 | [C₉H₁₁O₂]⁺ ([M-CH₃CO]⁺) |
| 137.0603 | [C₈H₉O₂]⁺ |
| 123.0446 | [C₇H₇O₂]⁺ (Methoxyphenoxy cation) |
| 109.0653 | [C₇H₉O]⁺ (Methoxybenzyl cation) |
| 43.0184 | [C₂H₃O]⁺ (Acetyl cation) |
Note: Predicted m/z values are based on the elemental composition of the proposed fragments. docbrown.infonist.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations corresponding to the carbonyl group (C=O), the ether linkage (C-O-C), and the aromatic ring.
A study on 4-(6-methoxynaphthalen-2-yl) butan-2-one provides a basis for assigning the vibrational modes. nih.gov The FT-IR spectrum of this compound is expected to show a strong absorption band for the C=O stretch, typically around 1715 cm⁻¹. The C-O-C stretching vibrations of the ether group would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.netnih.gov
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| Aliphatic C-H Stretch | 3000-2850 (medium) | 3000-2850 (strong) |
| C=O Stretch | ~1715 (strong) | ~1715 (weak) |
| Aromatic C=C Stretch | 1600, 1500 (medium) | 1600, 1500 (strong) |
| Asymmetric C-O-C Stretch | ~1250 (strong) | ~1250 (medium) |
| Symmetric C-O-C Stretch | ~1040 (strong) | ~1040 (weak) |
Note: These are predicted frequencies based on typical group frequencies and data from similar compounds. nih.govresearchgate.netnih.gov
X-ray Crystallography and Single-Crystal Diffraction of this compound and Its Co-Crystals
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. While no crystal structure for this compound is currently reported, analysis of a closely related compound, 4-(3-methoxyphenoxy)phthalonitrile, reveals insights into the potential molecular packing and intermolecular interactions. rsc.org The study showed that short contacts and π–π stacking interactions play a significant role in the crystal lattice. Similar interactions would likely influence the crystal packing of this compound. Obtaining single crystals of sufficient quality would be the primary challenge for this technique.
Electroanalytical Techniques for Detection and Quantification of this compound
Electroanalytical techniques offer a sensitive and often low-cost alternative for the detection of electroactive compounds. The ketone group in this compound is electrochemically active and can be reduced at a mercury or carbon electrode. The phenoxy group can also be susceptible to oxidation at a suitable electrode.
Techniques such as cyclic voltammetry could be used to study the redox behavior of the compound and to develop a quantitative method using techniques like differential pulse voltammetry or square-wave voltammetry. The development of such a method would involve optimizing the supporting electrolyte, pH, and electrode material to achieve the best sensitivity and selectivity. While specific applications to this compound are not documented, the general principles of electroanalysis of organic compounds are well-established.
Development of Automated and Hyphenated Analytical Systems for this compound
The analysis of this compound, particularly in complex sample matrices, necessitates the use of sophisticated analytical techniques that offer high sensitivity, selectivity, and efficiency. Automated and hyphenated analytical systems are at the forefront of meeting these demands, providing a powerful toolkit for researchers. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are especially valuable.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent hyphenated systems for the analysis of organic compounds like this compound. GC-MS is well-suited for volatile and semi-volatile compounds, offering excellent separation and structural identification capabilities. The mass spectrometer provides detailed information on the mass-to-charge ratio of the compound and its fragments, enabling confident identification.
For compounds that may be thermally labile or less volatile, LC-MS is the preferred method. High-performance liquid chromatography (HPLC) separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The use of tandem mass spectrometry (MS-MS) in conjunction with LC can further enhance selectivity and provide more detailed structural information, which is particularly useful for differentiating the target analyte from matrix interferences.
The automation of these systems allows for high-throughput analysis, which is critical in research and quality control settings. Automated sample introduction, data acquisition, and processing significantly reduce manual labor and improve the reproducibility and precision of the results.
| Analytical Technique | Separation Principle | Detection Principle | Applicability for this compound |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Ionization of separated compounds and analysis of mass-to-charge ratio. | Suitable if the compound is sufficiently volatile and thermally stable. |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Ionization of separated compounds and analysis of mass-to-charge ratio. | Ideal for less volatile or thermally sensitive compounds. |
| LC-MS-MS | Two stages of mass analysis for enhanced selectivity and structural elucidation. | Fragmentation of selected ions and analysis of the resulting product ions. | Provides high confidence in identification, especially in complex matrices. |
Sample Preparation and Matrix Effect Considerations in the Analysis of this compound
The accurate and precise quantification of this compound in complex matrices is heavily dependent on the sample preparation methodology and the management of matrix effects. Complex matrices, such as biological fluids, environmental samples, or food products, contain numerous components that can interfere with the analysis of the target analyte.
Sample preparation aims to isolate and concentrate this compound from the sample matrix while removing interfering substances. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
The matrix effect is a significant challenge in analytical chemistry, defined as the alteration of the analytical signal of the analyte due to the co-eluting components of the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Matrix effects are particularly pronounced in mass spectrometry-based methods, where co-eluting compounds can affect the ionization efficiency of the target analyte.
To mitigate matrix effects, several strategies can be employed. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the sample being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix. Another effective method is the use of an internal standard, preferably a stable isotope-labeled version of the analyte, which will be affected by the matrix in the same way as the target analyte, thus providing a more accurate quantification. Dilution of the sample can also help to reduce the concentration of interfering matrix components.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. | High recovery, good selectivity, easily automated. | Can be more expensive than LLE, method development can be time-consuming. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction solvent and disperser solvent into the aqueous sample. | Fast, requires small volumes of solvent, high enrichment factor. | Can be sensitive to experimental parameters, may not be suitable for all matrices. |
Biological and Biomedical Research Applications of 4 3 Methoxyphenoxy 2 Butanone Non Clinical Focus
Investigation of Molecular Targets and Biological Pathways Modulated by 4-(3-Methoxyphenoxy)-2-butanone (Non-Clinical Focus)
There is no available research detailing the molecular targets or biological pathways modulated by this compound. Scientific inquiry into this specific compound's biological effects has not been published in accessible journals or databases.
Enzyme Inhibition and Activation Studies of this compound
No studies were identified that investigated the inhibitory or activating effects of this compound on any specific enzymes. While research exists on other butanone derivatives, such as the competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase by a different compound, this information is not applicable to this compound. nih.gov
Cellular Signaling Pathway Modulation by this compound (In vitro models)
There is no published evidence to suggest that this compound modulates any specific cellular signaling pathways in in vitro models. Studies on similar compounds, like 4-(4-hydroxy-3-methoxyphenyl)-2-butanone (Zingerone), have shown modulation of redox signaling pathways, but these findings cannot be attributed to this compound due to structural differences. nih.govnist.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Specific Biological Effects
Without foundational data on the biological activity of the parent compound, structure-activity relationship (SAR) studies for analogs of this compound have not been conducted or published. SAR studies on other chemical classes, such as 4-phenoxy-phenyl isoxazoles and 4-morpholino-2-phenylquinazolines, have been performed to explore their biological effects, but these are unrelated to the compound . nih.govnih.gov
Influence of Substituent Position and Nature on Bioactivity
No research is available that explores how modifying the substituent position and nature of this compound would influence its bioactivity.
Conformational Analysis and its Correlation with Biological Response
While conformational analyses have been performed on other molecules, such as chalcones derived from 4-hydroxy-3-methoxybenzaldehyde and substituted 6-methyl-4-hydroxy-2-pyrones, there are no such studies available for this compound. ufms.brethz.ch Therefore, no correlation between its conformation and biological response can be established.
Specific Biological Activities of this compound in Non-Clinical Systems
This section explores the documented biological effects of this compound in various non-clinical contexts, based on available scientific research.
Currently, there is no scientific literature available that specifically investigates or establishes the antimicrobial or antifungal properties of this compound. Research on related structures includes studies on carbazole (B46965) derivatives and purine-dione derivatives which have shown some antimicrobial and antifungal action. nih.govnih.gov For instance, certain fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have demonstrated effective growth inhibition of Gram-positive bacteria like S. aureus. nih.gov However, these findings cannot be directly extrapolated to this compound.
There is no specific research detailing any insecticidal, repellent, or attractant properties for this compound. It is important to distinguish it from its isomer, 4-(4-hydroxyphenyl)-2-butanone, also known as Raspberry ketone, and its acetate (B1210297) ester derivative, Cue-lure. Cue-lure is a known potent attractant for the male melon fly (Dacus ochrosiae) and is used in pest management. Another related compound, methoxyfenozide (B170004), is a diacylhydrazine insecticide that acts as an agonist of the insect molting hormone, 20-hydroxyecdysone, and is effective against various caterpillar pests. nih.govresearchgate.net These activities are specific to their respective molecular structures and are not indicative of the properties of this compound.
Scientific literature does not currently contain information regarding the application or effects of this compound in plant growth regulation or for crop protection purposes. While some insecticides like methoxyfenozide are used in agriculture to control pests, this is a distinct compound with a different mechanism of action. researchgate.net
No studies have been published that utilize this compound in in vitro cell-based assays to investigate specific biological mechanisms. Research on other novel chemical derivatives often employs such assays; for example, in vitro studies on certain 8-methoxy-purine-2,6-dione derivatives have been conducted to assess their antimutagenic potential using bacterial models like Vibrio harveyi and Salmonella typhimurium. nih.gov However, no comparable data exists for this compound.
Metabolic Pathways and Biotransformation of this compound in Biological Systems (Non-Mammalian or In Vitro)
The metabolic pathways and biotransformation of this compound in non-mammalian or in vitro systems have not been documented in the available scientific literature. Studies on other compounds, such as 8-methoxy-purine-2,6-dione derivatives, have utilized non-mammalian systems like the fungus Cunninghamella and in vitro models like rat liver microsomes to study metabolism. nih.gov These studies revealed processes such as aromatic hydroxylation and N-dealkylation for those specific compounds. nih.gov Without dedicated research, the metabolic fate of this compound remains unknown.
Industrial and Environmental Research Applications of 4 3 Methoxyphenoxy 2 Butanone Non Clinical Focus
Applications of 4-(3-Methoxyphenoxy)-2-butanone as a Building Block for Specialty Materials and Polymers
There is a lack of available research detailing the use of this compound as a monomer or structural component in the development of specialty materials and polymers. The existing body of scientific work does not include investigations into the polymerization of this compound or its integration into macromolecular structures.
Investigation of this compound in Agrochemical Research and Development
A thorough search of scientific databases yielded no studies related to the investigation of this compound within the field of agrochemical research and development. There is no documented evidence of its evaluation as a potential pesticide, herbicide, or for any other application in agriculture.
Environmental Fate and Transformation of this compound
Specific data concerning the environmental fate and transformation of this compound are not present in the currently available scientific literature.
Degradation Pathways and Metabolite Identification in Environmental Matrices
There are no published research findings that have explored the degradation pathways of this compound in various environmental settings such as soil, water, or air. As a result, there is no information available on the potential metabolites of this compound under environmental conditions.
Adsorption, Leaching, and Persistence in Soil and Water Systems
The scientific literature currently lacks studies focused on the adsorption, leaching behavior, and persistence of this compound in soil and aquatic environments. Consequently, its environmental mobility and long-term stability have not been scientifically characterized.
Catalytic Roles of this compound or Its Derivatives in Industrial Processes
No information was found in the reviewed literature regarding the application of this compound or its derivatives as catalysts in industrial processes.
Table of Chemical Compounds
Future Directions and Emerging Research Avenues for 4 3 Methoxyphenoxy 2 Butanone
Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Reactivity of 4-(3-Methoxyphenoxy)-2-butanone
A significant challenge is the "small data" problem; high-quality experimental data for specific molecules like this compound may be scarce. researchgate.net However, techniques like transfer learning, where a model trained on a large, general chemical dataset is fine-tuned for a more specific task, can help overcome this limitation. researchgate.net The application of these in silico methods represents a crucial first step in identifying the most promising research directions and applications for the compound.
Table 1: Potential AI/ML Applications for this compound
| Research Area | AI/ML Application | Potential Insights |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Modeling | Forecast potential toxicity, bioactivity (e.g., antimicrobial, anti-inflammatory), and environmental fate. |
| Reactivity Prediction | Reaction Outcome & Yield Prediction Models | Identify likely reaction products, predict yields under different conditions, and suggest optimal synthetic pathways. youtube.comcmu.edu |
| Mechanism Analysis | Computational Chemistry & ML Potentials | Elucidate reaction mechanisms by calculating transition state energies and reaction energy profiles. cmu.edunih.gov |
| New Compound Discovery | Generative Models | Design novel derivatives of this compound with enhanced or specific desired properties. quora.com |
Exploration of Novel and Unconventional Synthetic Strategies for this compound
While classical methods for synthesizing ketones and ethers are well-established, future research will likely focus on more efficient, sustainable, and innovative strategies for preparing this compound and its derivatives. The development of novel synthetic methods is crucial for creating molecular diversity for biological screening and materials science.
One of the most promising avenues is the use of multicomponent reactions (MCRs) . MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy, reduced waste, and operational simplicity. baranlab.orgresearchgate.net A hypothetical MCR for this compound could involve the one-pot reaction of 3-methoxyphenol (B1666288), an acetone (B3395972) equivalent, and a suitable third component, potentially providing a rapid and modular route to a library of related β-aryloxy ketones. The Ugi and Passerini reactions are classic examples of MCRs that demonstrate the power of this approach in generating structural complexity. researchgate.netnih.gov
Other modern synthetic strategies that could be explored include:
Catalytic C-H Alkylation: Palladium-catalyzed, non-directed C-H alkylation of arenes with allylic alcohols represents a modern method for forming β-aryl ketones, avoiding the need for pre-functionalized starting materials. chemrxiv.org
Novel Ring-Opening Reactions: The use of substituted cyclopropyl (B3062369) alcohols, which can be opened in the presence of an oxidizing agent, provides an alternative pathway to β-functionalized ketones under mild conditions. nih.gov
Asymmetric Hydrogenation: For creating chiral versions of the molecule, the asymmetric hydrogenation of a corresponding β-aryloxy-α,β-unsaturated ester precursor could be employed to produce enantiomerically pure products. nih.gov
These advanced synthetic methods offer pathways to not only produce this compound more efficiently but also to generate a diverse range of analogues for structure-activity relationship (SAR) studies.
Advanced Mechanistic Insights into Complex Reactions Involving this compound
A deep understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and predicting its stability and degradation pathways. Future research should employ a combination of advanced experimental techniques and computational modeling to probe its chemical behavior.
The molecule has several reactive sites: the ketone carbonyl group, the ether linkage, the aromatic ring, and the alpha-hydrogens. Mechanistic studies could focus on:
Oxidation and Degradation Pathways: Investigating how the molecule breaks down under oxidative stress is crucial for understanding its environmental fate and metabolic profile. Mechanistic studies on similar systems, like the Murahashi oxidation, reveal that reactions involving aldehydes and ketones can proceed through complex radical chain mechanisms. rsc.orgrsc.org Techniques like laser flash photolysis (LFP) can be used to directly observe transient intermediates, such as radicals, providing critical insights into reaction pathways. researchgate.net
Reactions at the Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction, addition, and condensation. A detailed mechanistic study of its thionation using Lawesson's reagent, for example, could be performed using density functional theory (DFT) to map the reaction pathway, identifying transition states and intermediates, similar to studies on other carbonyl compounds. unict.it
Cleavage of the Ether Bond: The aryloxy-alkane bond is another key feature. Understanding the conditions under which this bond cleaves is important for its application in materials or as a prodrug.
Combining experimental kinetic data with high-level computational studies can provide a comprehensive picture of the reaction energy surfaces, allowing researchers to rationalize product distributions and develop more selective transformations. nih.govresearchgate.net
Discovery of Untapped Biological Activities and Industrial Applications for this compound
The structural motifs within this compound suggest a range of potential applications that remain largely unexplored. The presence of a methoxyphenyl group is a common feature in many biologically active compounds.
Potential Biological Activities: The guaiacol (B22219) (2-methoxyphenol) moiety, structurally related to the 3-methoxyphenol group in the target molecule, is found in compounds with antioxidant and anti-inflammatory properties, such as curcumin (B1669340) and ferulic acid. nih.govnih.gov This suggests that this compound could be screened for similar activities, including cyclooxygenase (COX) inhibition. nih.gov Furthermore, various compounds containing methoxyphenyl groups have shown promise as aldose reductase inhibitors for treating diabetic complications or as antimicrobial agents. researchgate.netmdpi.comuniag.sk High-throughput screening of the compound against various biological targets could uncover novel therapeutic potential.
Industrial Applications: The aryl ether ketone structure is the backbone of high-performance polymers like Poly(aryl ether ketone) (PEEK), known for their exceptional thermal and chemical stability. tandfonline.comgoogle.comacs.org While this compound is a small molecule, it could be investigated as a monomer precursor, a plasticizer, or a specialty additive for advanced polymers. Additionally, ketones are widely used as industrial solvents, and the unique structure of this compound might impart useful properties for specific applications in coatings, inks, or extraction processes. aareydrugs.com
Table 2: Potential Applications Based on Structural Motifs
| Structural Motif | Known Applications of Motif | Potential Application for this compound |
| Methoxyphenyl Group | Antioxidant, Anti-inflammatory, Antimicrobial. nih.govmdpi.com | Investigation as a potential therapeutic agent. |
| Aryl Ether Ketone | High-performance polymers (PEEK), pesticides. tandfonline.comgoogle.com | Monomer precursor, specialty chemical, or agrochemical intermediate. |
| Ketone | Industrial solvents, synthetic intermediates. aareydrugs.com | Specialty solvent, building block for more complex molecules. crimsonpublishers.com |
Challenges and Opportunities in the Academic Research of this compound
The academic pursuit of a relatively unstudied molecule like this compound presents a unique set of challenges and corresponding opportunities.
Challenges:
Lack of Existing Data: The primary challenge is the scarcity of literature and experimental data. Researchers must start from a foundational level, establishing basic properties and reactivity, which can be a high-risk endeavor. nih.gov
Synthesis and Purification: Developing a reliable and scalable synthesis may require significant optimization, and purification of a molecule with multiple functional groups can be non-trivial.
Ambiguous Commercial Value: Without known applications, securing funding for research can be difficult, as the potential return on investment is not immediately clear. The ketones market is large, but driven by established products and applications. researchandmarkets.com
Opportunities:
Uncharted Chemical Space: The lack of prior research means that any new discovery is significant. There is a rare opportunity to be the first to characterize its properties and uncover novel applications. nih.gov
Application of Modern Techniques: The compound serves as an excellent test case for the power of modern chemical research tools. Applying AI/ML for property prediction, utilizing novel MCRs for its synthesis, and probing its mechanisms with advanced spectroscopy can showcase the capabilities of these cutting-edge methods. researchgate.net
Interdisciplinary Research: Research on this molecule can foster collaboration between synthetic chemists, computational scientists, biologists, and materials scientists, each bringing their expertise to unlock its potential.
Training and Education: The systematic investigation of an unknown compound provides an ideal and comprehensive training project for students, covering synthesis, purification, characterization, reactivity studies, and application screening.
Q & A
What are the optimized synthetic routes for 4-(3-Methoxyphenoxy)-2-butanone, and how do reaction conditions influence yield?
Basic Research Focus:
The synthesis typically involves coupling a 3-methoxyphenoxy moiety to 2-butanone. A common method is nucleophilic substitution, where a halogenated butanone reacts with 3-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include Friedel-Crafts alkylation, leveraging the electron-rich aromatic ring of 3-methoxyphenol .
Advanced Considerations:
Yield optimization requires careful control of catalysts (e.g., phase-transfer catalysts for biphasic systems) and temperature. For instance, microwave-assisted synthesis can reduce reaction time from hours to minutes while improving purity. Solvent polarity also impacts regioselectivity; polar aprotic solvents like DMSO favor nucleophilic attack at the carbonyl-adjacent position .
How can researchers analytically characterize this compound and validate its purity?
Basic Research Focus:
Standard techniques include:
- GC-MS : To confirm molecular weight (expected m/z ≈ 206) and fragmentation patterns (e.g., loss of methoxy group at m/z 176) .
- ¹H/¹³C NMR : Key signals include a singlet for the ketone carbonyl (~2.1 ppm in ¹H NMR) and methoxy protons at ~3.8 ppm. Aromatic protons from the phenoxy group appear as multiplet signals between 6.5–7.2 ppm .
Advanced Considerations:
High-resolution mass spectrometry (HRMS) can resolve isotopic patterns and confirm molecular formula (C₁₁H₁₄O₃). Purity validation via HPLC (e.g., C18 column with UV detection at 254 nm) should achieve ≥95% purity. For chiral variants, chiral stationary-phase HPLC or circular dichroism may be required .
What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., quinones from oxidation) may confound assays. Use LC-MS to rule out contaminants .
- Assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or solvent carriers (DMSO vs. ethanol) affect solubility and bioavailability. Standardize protocols using controls like Nabumetone derivatives with known activity profiles .
Methodological Approach:
Replicate studies under harmonized conditions (e.g., CLSI guidelines for antimicrobial testing) and apply statistical meta-analysis to identify outliers .
How can the metabolic stability of this compound be assessed in preclinical studies?
Advanced Research Focus:
- In vitro assays : Use liver microsomes (human/rat) to monitor oxidative degradation via CYP450 enzymes. Track ketone reduction to secondary alcohols using NADPH cofactors .
- Mass spectrometry imaging (MSI) : Map tissue distribution in rodent models to identify accumulation in lipid-rich organs (e.g., liver, brain) .
Key Metrics:
Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Compare with structurally similar compounds like 4-(4-Methoxyphenyl)-2-butanone, which shows rapid hepatic clearance due to demethylation .
What functionalization strategies enhance the compound’s utility in drug discovery?
Advanced Research Focus:
- Derivatization at the ketone : Convert to oximes or hydrazones for improved solubility and metal-chelating properties .
- Phenoxy ring modifications : Introduce halogens (e.g., Cl, F) at the 5-position to boost lipophilicity and blood-brain barrier penetration .
Case Study:
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate, a related ester, demonstrates enhanced anti-inflammatory activity compared to the parent ketone, suggesting esterification as a viable strategy .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Advanced Research Focus:
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. The methoxy group may act as a weak competitive inhibitor due to steric hindrance .
- Metabolite identification : LC-MS/MS can detect hydroxylated derivatives (e.g., 4-(3-hydroxy-4-methoxyphenoxy)-2-butanone), which may exhibit off-target effects .
What computational methods predict the compound’s physicochemical properties and binding modes?
Methodological Answer:
- DFT calculations : Optimize geometry and calculate dipole moments (≈3.5 D) to predict solubility and crystal packing .
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2. The phenoxy group may occupy hydrophobic pockets, while the ketone hydrogen-bonds with catalytic residues .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Focus:
- Systematic substitution : Vary substituents on the phenoxy ring (e.g., -OCH₃ → -CF₃) and measure effects on logP and IC₅₀ in enzyme assays .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, bulky groups at the 3-position may enhance affinity for serotonin receptors .
What are the thermal degradation pathways of this compound under accelerated stability testing?
Methodological Answer:
- TGA/DSC : Identify decomposition onset temperatures (≈200°C) and endothermic peaks corresponding to ketone oxidation .
- GC-MS of degradation products : Detect volatile byproducts like 3-methoxyphenol (from C-O bond cleavage) and acetic acid (from ketone breakdown) .
How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
